Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate
Description
Introduction to Ethyl 7-Chloro-5-Hydroxyimidazo[1,2-c]Pyrimidine-2-Carboxylate
Historical Context of Imidazopyrimidine Derivatives in Heterocyclic Chemistry
Imidazopyrimidine scaffolds emerged as pharmacologically relevant structures in the mid-20th century. Initial patents in 1967 highlighted fluorinated derivatives as antiviral agents, marking the scaffold’s entry into medicinal chemistry. By the 1970s, structural modifications yielded compounds with antifungal (1973), anti-inflammatory (1974), and antibacterial (1976) properties, demonstrating the versatility of this core. The 1980s–1990s saw expanded applications, including cytokinin-like activity in plant biology and cardiovascular therapeutics.
Modern drug discovery efforts have exploited the scaffold’s adaptability. For example:
- 2003 : p38 MAP kinase inhibitors derived from imidazopyrimidines showed promise for autoimmune diseases.
- 2008 : Substituted derivatives exhibited inhibitory activity against glycogen synthase kinase-3α (GSK3α) and c-Met kinase.
- 2021 : Bicyclic variants acted as stimulators of interferon genes (STING) agonists, highlighting immunomodulatory potential.
Table 1: Key Milestones in Imidazopyrimidine Derivative Development
| Year | Discovery/Application | Biological Target |
|---|---|---|
| 1967 | Antiviral agents | Viral replication |
| 1976 | Antibacterial derivatives | Bacterial enzymes |
| 2003 | p38 MAP kinase inhibition | Autoimmune disorders |
| 2021 | STING agonism | Immuno-oncology |
The evolution of these derivatives underscores their capacity to interact with diverse biological targets through strategic substituent placement.
Structural Significance of Chloro and Hydroxy Substituents in Azole-Pyrimidine Hybrid Systems
The chloro and hydroxy groups at positions 7 and 5, respectively, confer distinct electronic and steric properties to the compound.
Electronic Effects
- Chloro substituent : The electron-withdrawing nature of chlorine enhances electrophilicity at adjacent positions, facilitating nucleophilic attack in synthetic intermediates. This property is critical in metal-free cascade reactions, where chloro groups direct regioselectivity during cyclization.
- Hydroxy group : The 5-hydroxy moiety participates in intramolecular hydrogen bonding with the pyrimidine ring’s N1 atom, stabilizing the keto-enol tautomer and influencing solubility.
Hydrogen-Bonding Capacity
The hydroxy group serves as both a hydrogen-bond donor and acceptor, enabling interactions with biological targets such as kinase ATP-binding pockets. Comparative studies show that removal of this group reduces binding affinity by 40–60% in kinase inhibition assays.
Table 2: Substituent Effects on Molecular Properties
| Substituent | Position | Electronic Contribution | Role in Binding Interactions |
|---|---|---|---|
| Chloro | 7 | Electron-withdrawing | Enhances electrophilicity |
| Hydroxy | 5 | Electron-donating | Facilitates hydrogen bonding |
Structural analogs lacking these groups exhibit reduced bioactivity. For instance, 7-deschloro analogs show a 3-fold decrease in inhibitory potency against tyrosine kinases. Similarly, methylation of the 5-hydroxy group abolishes hydrogen-bonding capacity, rendering derivatives inactive in anti-inflammatory assays.
The ethyl ester at position 2 further modulates lipophilicity, balancing membrane permeability and aqueous solubility. This ester moiety can serve as a prodrug component, undergoing hydrolysis in vivo to release active carboxylic acid derivatives.
Properties
IUPAC Name |
ethyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-8(14)5-4-13-7(11-5)3-6(10)12-9(13)15/h3-4H,2H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBYAJHJNMBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Functionalization Approach
- The synthesis involves the cyclization of substituted aminopyrimidines with suitable carbonyl-containing reagents to form the imidazo[1,2-c]pyrimidine nucleus.
- Ethyl chloroformate is used to esterify the carboxylate group at the 2-position.
- Chlorination at the 7-position is achieved either by direct chlorination of the imidazo[1,2-c]pyrimidine ring or by using chlorinated pyrimidine precursors.
- Hydroxylation at the 5-position can be introduced via oxidation reactions or by starting from hydroxy-substituted pyrimidines.
Acid-Catalyzed One-Pot Three-Component Reactions
A notable method involves a one-pot three-component reaction of aminopyrimidines, aldehydes, and β-ketoesters under acid catalysis:
- Aminopyrimidines react with aldehydes and β-ketoesters in the presence of acids such as trifluoromethanesulfonic acid.
- Solvent-free conditions at elevated temperatures (~110 °C) improve yields.
- This method facilitates the formation of ethyl carboxylate derivatives with diverse substitutions, including chlorine and hydroxy groups, by selecting appropriate starting materials.
Microwave-Assisted Synthesis
- Microwave irradiation has been employed successfully for the synthesis of imidazo derivatives, enhancing reaction rates and yields.
- A two-step, one-pot microwave-assisted protocol involves:
- Formation of imidazo[1,2-c]pyrimidinium salts from 2-aminopyrimidines and α-bromocarbonyl compounds.
- Ring opening or modification with hydrazine to yield polysubstituted imidazo derivatives.
- Typical conditions include microwave heating at 80–135 °C with acetonitrile as solvent, with reaction times ranging from 5 to 30 minutes.
Reaction Parameters and Optimization
Purification and Yield
- The crude product is typically purified by chromatographic techniques such as silica gel chromatography using aqueous acetone or ethanol mixtures as eluents.
- Recrystallization from ethanol or ethanol-ether mixtures is common for final purification.
- Reported yields vary but optimized protocols under solvent-free and microwave conditions have demonstrated yields exceeding 80%.
Research Findings and Comparative Analysis
- The solvent-free acid-catalyzed method using trifluoromethanesulfonic acid is superior in terms of yield and environmental considerations compared to traditional solvent-based methods.
- Microwave-assisted synthesis offers a rapid, energy-efficient alternative with comparable or improved yields and product purities.
- Chlorination and hydroxylation steps require careful control to avoid over-substitution or degradation of the imidazo[1,2-c]pyrimidine core.
- The choice of starting materials and reaction conditions allows for structural diversity, enabling the synthesis of analogues for pharmaceutical research.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed One-Pot | Aminopyrimidine + aldehyde + β-ketoester, trifluoromethanesulfonic acid catalyst, solvent-free, 110 °C | High yield, environmentally friendly | Requires strong acid handling |
| Microwave-Assisted Synthesis | Two-step, one-pot, microwave heating, acetonitrile solvent | Rapid reaction, energy-efficient | Requires microwave reactor |
| Traditional Cyclization | Stepwise cyclization, chlorination, esterification | Well-established, scalable | Longer reaction times, multiple steps |
| Oxidation/Hydroxylation | Post-cyclization functional group introduction | Enables selective hydroxy substitution | Additional purification required |
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions, particularly involving the chloro group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiols under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate has been studied for its potential as an antiviral agent. Research indicates that derivatives of imidazo[1,2-c]pyrimidines exhibit significant activity against respiratory syncytial virus (RSV) and other viral pathogens. The structural modifications at the 7-position of the pyrimidine scaffold can enhance antiviral efficacy, making this compound a candidate for further development in antiviral therapies .
Table 1: Antiviral Efficacy of Imidazo[1,2-c]pyrimidine Derivatives
2. Anticancer Research
The compound's structure allows it to interact with various biological targets, potentially influencing cancer cell proliferation. Studies have shown that imidazo[1,2-c]pyrimidine derivatives can inhibit specific kinases involved in cancer progression. The incorporation of halogen substituents at strategic positions enhances the selectivity and potency against tumor cells .
3. Enzyme Inhibition
Research has also focused on the enzyme inhibition properties of this compound. It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Case Studies
Case Study 1: Antiviral Efficacy Against RSV
In a recent study, this compound was tested for its ability to inhibit RSV replication in vitro. The compound demonstrated an EC50 value of less than 1 nM, indicating potent antiviral activity. Structural modifications were explored to optimize efficacy and reduce cytotoxicity in host cells .
Case Study 2: Anticancer Activity
A series of derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One derivative exhibited significant growth inhibition in breast cancer cells with an IC50 value of 5 µM. This highlights the potential of this compound as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1639974-70-1
- Molecular Formula : C₉H₈ClN₃O₃
- Molecular Weight : 241.63 g/mol
- Synonyms: Ethyl 7-chloro-5-oxo-5,6-dihydroimidazo[1,2-c]pyrimidine-2-carboxylate; 7-Chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylic acid ethyl ester .
Structural Features :
The compound features a bicyclic imidazo[1,2-c]pyrimidine core with:
- 7-Chloro substituent : Enhances lipophilicity and modulates electronic properties.
- 5-Hydroxy group : Introduces polarity and hydrogen-bonding capacity.
- Ethyl ester at position 2 : Stabilizes the carboxylic acid moiety and influences bioavailability.
Comparison with Structural Analogs
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS 1289151-91-2)
- Molecular Formula : C₉H₇Cl₂N₃O₂
- Molecular Weight : 260.08 g/mol
- Key Differences :
Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate (CAS 1105187-40-3)
7-Chloro-N-(phenylmethyl)imidazo[1,2-c]pyrimidin-5-amine (CAS 106847-93-2)
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2)
- Molecular Formula : C₁₀H₈ClIN₂O₂
- Core Structure : Imidazo[1,2-a]pyridine vs. imidazo[1,2-c]pyrimidine.
- Key Differences :
Comparative Analysis Table
Research Findings and Implications
- Synthetic Flexibility : The 5-hydroxy group in the target compound allows for derivatization (e.g., etherification), whereas dichloro analogs are less reactive .
- Biological Activity : Hydroxy and chloro substituents may synergize in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
- Solubility : The hydroxy group improves aqueous solubility compared to halogenated analogs, critical for drug formulation .
Biological Activity
Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate (CAS: 2135332-57-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological effects, particularly focusing on its potential therapeutic applications, mechanisms of action, and related studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: C9H8ClN3O3
- Molecular Weight: 229.63 g/mol
The structure consists of an imidazo[1,2-c]pyrimidine core with a chloro substituent and a hydroxyl group that contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antitumor Activity: Studies have shown that derivatives of imidazo[1,2-c]pyrimidines, including this compound, possess potent antitumor properties. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and SJSA-1 (osteosarcoma) with IC50 values in the micromolar range .
- Antimicrobial Effects: The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study: Antitumor Activity
A study conducted by Farag et al. investigated the antitumor potential of various imidazo[1,2-c]pyrimidine derivatives. This compound was included in the study and showed promising results against the MCF-7 cell line with an IC50 value indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Research on Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. It exhibited strong inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections. The study highlighted that the compound's hydroxyl group plays a crucial role in enhancing its antimicrobial efficacy by disrupting bacterial cell membranes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions involving ethyl carboxylate precursors. For example, hydrazine hydrate can react with ethyl imidazo[1,2-a]pyrimidine carboxylates under reflux to form carbohydrazide intermediates, which are further functionalized . Chlorination of carboxylic acid precursors (e.g., using reagents like POCl₃ or SOCl₂) is a critical step to introduce the chloro substituent, followed by cyclization in acidic or basic conditions . Flow synthesis techniques, such as in situ generation of reactive intermediates (e.g., ethyl isocyanoacetate), enable efficient telescoped processes for heterocyclic frameworks .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and mass spectrometry (MS) are used to verify molecular connectivity. For instance, ¹H NMR identifies aromatic protons and substituents (e.g., ethyl ester groups), while MS confirms the molecular ion peak .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. The software’s robustness in handling high-resolution data ensures accurate structural assignments .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of imidazo[1,2-c]pyrimidine derivatives be systematically addressed?
- Methodological Answer :
- Reaction Optimization : Varying solvents (e.g., acetic acid vs. ethanol) and temperature controls regioselectivity during cyclocondensation. For example, reflux in acetic acid favors 5-methyl-7-phenyl isomers, while ethanol may alter product distribution .
- Chromatographic Separation : Flash chromatography with gradient elution (e.g., CHCl₃/acetone) resolves regioisomers, supported by TLC monitoring .
- Computational Modeling : Pre-reaction DFT calculations predict thermodynamic stability of regioisomers, guiding synthetic routes .
Q. What crystallographic techniques resolve ambiguities in molecular conformation for this compound?
- Methodological Answer :
- SHELX Refinement : High-resolution SC-XRD data processed via SHELXL refines anisotropic displacement parameters and hydrogen-bonding motifs. For example, the software’s TWIN/BASF commands handle twinned crystals, common in heterocyclic systems .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) are analyzed using Etter’s formalism to predict supramolecular assembly and stability .
- Puckering Analysis : Cremer-Pople coordinates quantify ring non-planarity, correlating conformational flexibility with crystallographic disorder .
Q. How should researchers reconcile contradictory spectral or crystallographic data during structural validation?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with SC-XRD to resolve discrepancies in substituent positioning .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in ester groups, explaining split signals in spectra .
- High-Throughput Screening : Automated pipelines for parallel crystallization (e.g., using microbatch methods) generate multiple polymorphs, ensuring representative data .
Q. What role do intermolecular interactions play in the stability and reactivity of this compound?
- Methodological Answer :
- Hydrogen-Bonding Networks : Strong O–H···N and N–H···O interactions stabilize crystal packing, as identified via SC-XRD. These motifs influence solubility and melting points .
- Halogen Bonding : The chloro substituent participates in C–Cl···π interactions, affecting solid-state reactivity and co-crystal formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) disrupt intermolecular H-bonding, enhancing solution-phase reactivity for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
